Regioisomeric Halogen Pattern: Direct Comparison with the Sigma-Aldrich 6-Chloro/2-(4-Bromophenyl) Analog
The target compound, Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, is a distinct regioisomer of Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, which is also sold by Sigma-Aldrich under catalog number L206628 . Both share the molecular formula C21H19BrClNO2 and molecular weight 432.748 g/mol, but the bromine atom resides at the 6-position of the quinoline core in the target compound, while it is positioned on the 2-phenyl ring in the comparator . The InChI strings confirm these distinct connectivity arrangements . The target compound has the InChI string InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-8-16(23)9-6-14)24-19-10-7-15(22)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3, while the comparator regioisomer has InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-7-15(22)8-6-14)24-19-10-9-16(23)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3 .
| Evidence Dimension | Molecular connectivity (regioisomerism) |
|---|---|
| Target Compound Data | InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-8-16(23)9-6-14)24-19-10-7-15(22)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3 (Br at 6-position, Cl on 4-chlorophenyl ring) |
| Comparator Or Baseline | Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate; InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-7-15(22)8-6-14)24-19-10-9-16(23)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3 (Br on 4-bromophenyl ring, Cl at 6-position) |
| Quantified Difference | Regioisomeric; identical chemical formula but different connectivity (non-interchangeable chemical species) |
| Conditions | Structural identity confirmed by InChI comparison |
Why This Matters
Procurement of the correct regioisomer is critical, as halogen position can determine binding affinity, selectivity, and metabolic stability in biological assays.
